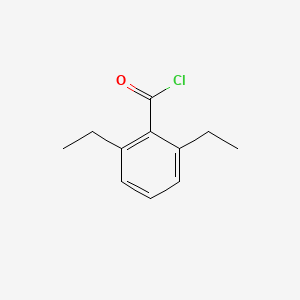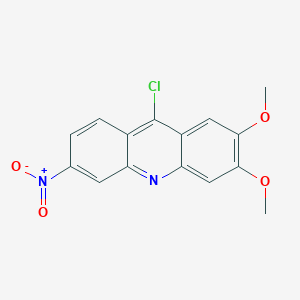
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine
Descripción general
Descripción
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine is a synthetic compound that features a lysine backbone with carboxymethyl and sulfanyldodecanoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine typically involves the following steps:
Protection of the lysine amino groups: The amino groups of lysine are protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Carboxymethylation: The protected lysine is then reacted with chloroacetic acid under basic conditions to introduce the carboxymethyl groups.
Deprotection: The protecting groups are removed to yield the intermediate compound.
Sulfanyldodecanoylation: The intermediate is then reacted with 12-mercaptododecanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the sulfanyldodecanoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and sulfanyldodecanoyl groups may play a role in binding to these targets, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~2~-Bis(carboxymethyl)-L-lysine: Lacks the sulfanyldodecanoyl group.
N~6~-(12-sulfanyldodecanoyl)-L-lysine: Lacks the carboxymethyl groups.
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(dodecanoyl)-L-lysine: Contains a dodecanoyl group instead of a sulfanyldodecanoyl group.
Uniqueness
N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine is unique due to the presence of both carboxymethyl and sulfanyldodecanoyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-(12-sulfanyldodecanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N2O7S/c25-19(13-8-6-4-2-1-3-5-7-11-15-32)23-14-10-9-12-18(22(30)31)24(16-20(26)27)17-21(28)29/h18,32H,1-17H2,(H,23,25)(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNBCRSGLOPDAH-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478627 | |
| Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681239-95-2 | |
| Record name | N~2~,N~2~-Bis(carboxymethyl)-N~6~-(12-sulfanyldodecanoyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Ethyl-N'-[(4-methylphenyl)methyl]urea](/img/structure/B3337469.png)






